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molecular formula C15H19NO5S B3181620 Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate CAS No. 95034-88-1

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate

Cat. No. B3181620
M. Wt: 325.4 g/mol
InChI Key: TXKUJERNYMTMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865758B2

Procedure details

0.200 g (0.97 mmol) of 1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride (commercially available, ABCR) were dissolved in 4 mL of dichloromethane with 0.135 mL (0.97 mmol) of triethylamine. The solution was cooled down to 0° C. and 0.185 g (0.97 mmol) of para-toluenesulfonyl chloride were added followed by 0.135 mL (0.97 mmol) of triethylamine. The reaction was stirred for 20 minutes at 0° C. and overnight at room temperature. Then, the reaction was further diluted with dichloromethane (50 mL) and washed with brine (20 mL×2). The organic layer was dried over Na2SO4 and solvent evaporation gave 300 mg of a white solid (95% yield) which was used for the following step without further purification.
Name
1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.135 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step Two
Quantity
0.135 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
Cl.C([N:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH:6]([C:11]([OH:13])=[O:12])[CH2:5]1)C.C(N([CH2:19][CH3:20])CC)C.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>ClCCl>[CH3:31][C:21]1[CH:26]=[CH:25][C:24]([S:27]([N:4]2[CH2:9][CH2:8][C:7](=[O:10])[CH:6]([C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH2:5]2)(=[O:29])=[O:28])=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Smiles
Cl.C(C)N1CC(C(CC1)=O)C(=O)O
Name
Quantity
0.135 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.185 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0.135 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes at 0° C. and overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (20 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4 and solvent evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC(C(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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